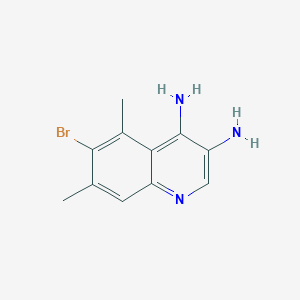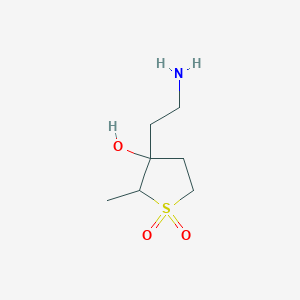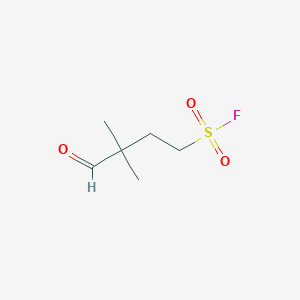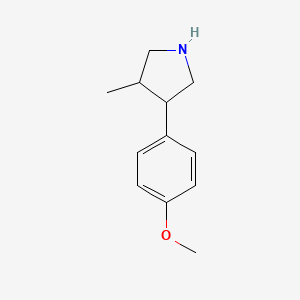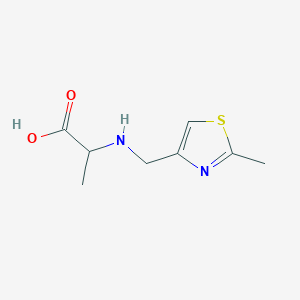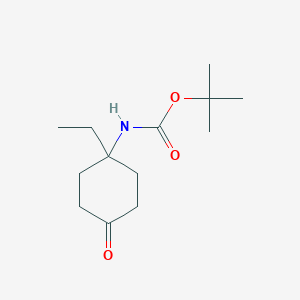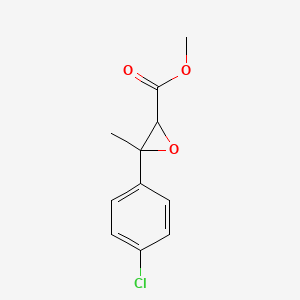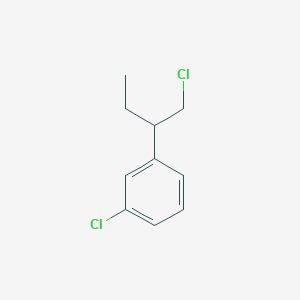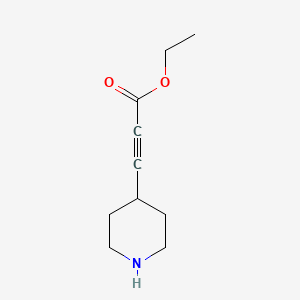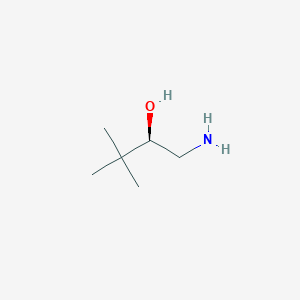
(2R)-1-Amino-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Amino-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Amino-3,3-dimethylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3,3-dimethyl-2-butanone, using a chiral reducing agent to ensure the correct stereochemistry. Another method involves the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric synthesis. This can be achieved using chiral catalysts and hydrogenation processes to ensure high yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Amino-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
(2R)-1-Amino-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (2R)-1-Amino-3,3-dimethylbutan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-Amino-3,3-dimethylbutan-2-ol: The enantiomer of the compound, which has different stereochemistry.
1-Amino-2-methylpropan-2-ol: A structurally similar compound with a different arrangement of methyl groups.
2-Amino-2-methylpropan-1-ol: Another similar compound with a different position of the amino group.
Uniqueness
(2R)-1-Amino-3,3-dimethylbutan-2-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the bulky dimethyl groups also affects its interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2R)-1-amino-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
Clé InChI |
PROOIQLVYNCTIE-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)[C@H](CN)O |
SMILES canonique |
CC(C)(C)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)
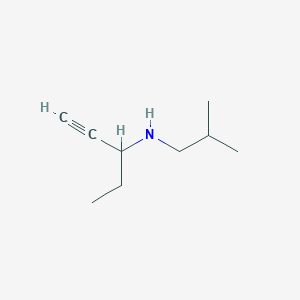
![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)
